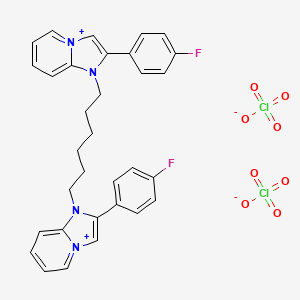
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1'-hexamethylenebis(2-(p-fluorophenyl)-, diperchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-(p-fluorophenyl)-, diperchlorate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an imidazo-pyridine core and fluorophenyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-(p-fluorophenyl)-, diperchlorate typically involves multi-step organic reactions. The process may start with the preparation of the imidazo-pyridine core, followed by the introduction of the hexamethylene bridge and the fluorophenyl groups. Common reagents used in these reactions include halogenated compounds, bases, and solvents like dichloromethane or ethanol. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with stringent quality control measures in place to ensure consistency.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-(p-fluorophenyl)-, diperchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated reagents, bases, solvents like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
Applications De Recherche Scientifique
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-(p-fluorophenyl)-, diperchlorate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo-pyridine core may bind to active sites, while the fluorophenyl groups enhance binding affinity and specificity. Pathways involved could include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(3-ethyl-2-phenyl-, diperchlorate): Similar structure but with ethyl groups instead of fluorophenyl groups.
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-(p-chlorophenyl)-, diperchlorate): Contains chlorophenyl groups instead of fluorophenyl groups.
Uniqueness
The presence of fluorophenyl groups in 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-(p-fluorophenyl)-, diperchlorate enhances its chemical stability and biological activity compared to similar compounds. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
93835-23-5 |
|---|---|
Formule moléculaire |
C32H30Cl2F2N4O8 |
Poids moléculaire |
707.5 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)-1-[6-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-4-ium-1-yl]hexyl]imidazo[1,2-a]pyridin-4-ium;diperchlorate |
InChI |
InChI=1S/C32H30F2N4.2ClHO4/c33-27-15-11-25(12-16-27)29-23-35-19-7-3-9-31(35)37(29)21-5-1-2-6-22-38-30(26-13-17-28(34)18-14-26)24-36-20-8-4-10-32(36)38;2*2-1(3,4)5/h3-4,7-20,23-24H,1-2,5-6,21-22H2;2*(H,2,3,4,5)/q+2;;/p-2 |
Clé InChI |
HSYYNCZCSZGWHD-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=[N+]2C=C(N(C2=C1)CCCCCCN3C4=CC=CC=[N+]4C=C3C5=CC=C(C=C5)F)C6=CC=C(C=C6)F.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


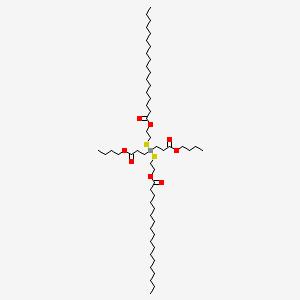
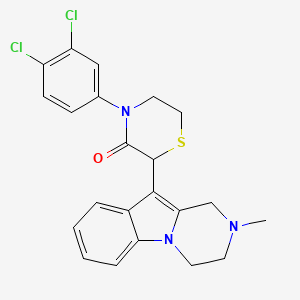
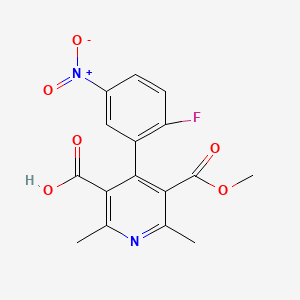
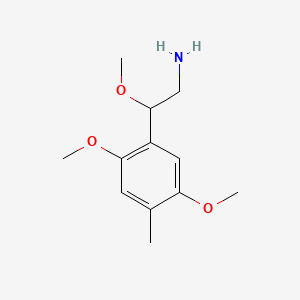
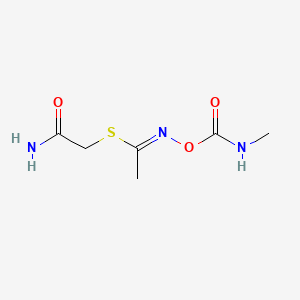
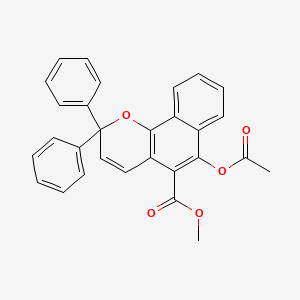
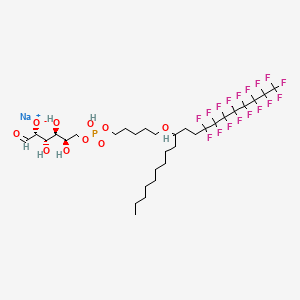
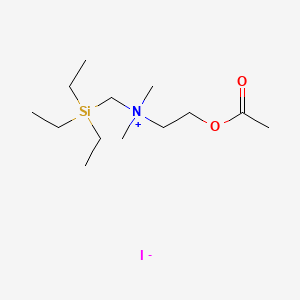

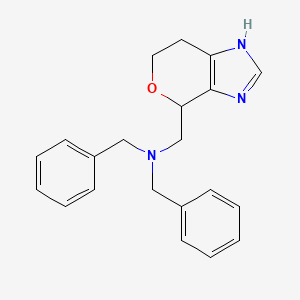
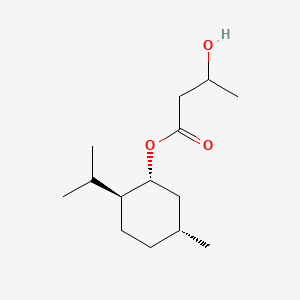


![8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione](/img/structure/B12769069.png)
